

An In-depth Technical Guide to the Discovery and History of Oxabolone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Oxabolone
Cat. No.:	B1261904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the anabolic-androgenic steroid (AAS) **oxabolone** and its long-acting ester prodrug, **oxabolone** cipionate. While **oxabolone** itself was never commercially marketed, **oxabolone** cipionate was developed and sold in Europe under brand names such as Steranabol Depo and Steranabol Ritardo for clinical applications related to severe wasting disorders.^{[1][2]} This guide details the history of its development as a derivative of nandrolone, its chemical synthesis, mechanism of action, metabolic fate, and the analytical methodologies employed for its detection. All quantitative data is presented in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

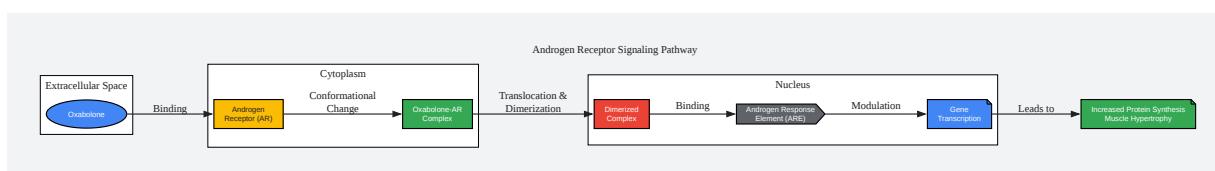
Discovery and History

Oxabolone (4-hydroxy-19-nortestosterone) is a synthetic anabolic-androgenic steroid that emerged from the extensive research into nandrolone (19-nortestosterone) derivatives.^{[2][3]} The core aim of this research was to create compounds with a favorable dissociation of anabolic and androgenic effects, maximizing tissue-building properties while minimizing masculinizing side effects.^[4] The addition of a hydroxyl group at the C4 position of the nandrolone backbone was found to reduce androgenicity and inhibit aromatization.^[5]

Oxabolone itself was not brought to market.^[3] Instead, its C17 β cypionate ester, **oxabolone** cipionate, was developed to provide a sustained release and prolonged therapeutic effect after intramuscular injection.^{[1][5]} This esterification is a common strategy to increase the lipophilicity and half-life of steroid hormones.^[4] **Oxabolone** cipionate was marketed in Europe for conditions characterized by muscle wasting.^{[2][5]} Despite its clinical use, it has also been classified as a performance-enhancing drug and is included on the World Anti-Doping Agency's (WADA) list of prohibited substances.^[5] One database indicates that **oxabolone** cipionate reached Phase II of clinical trials, though specific trial data is not publicly available.^[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **oxabolone** and **oxabolone** cipionate is provided in Table 1.


Property	Oxabolone	Oxabolone Cipionate
IUPAC Name	(8R,9S,10R,13S,14S,17S)-4,1-7-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one	[(8R,9S,10R,13S,14S,17S)-4-hydroxy-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate
Chemical Formula	C18H26O3	C26H38O4
Molecular Weight	290.40 g/mol	414.6 g/mol
CAS Number	4721-69-1	1254-35-9
Parent Compound	Nandrolone (19-nortestosterone)	Oxabolone
Key Structural Features	4-hydroxyl group on the A-ring	C17 β cypionate ester

Mechanism of Action

Androgen Receptor Binding and Signaling

The biological effects of **oxabolone** are mediated through its interaction with the androgen receptor (AR), a ligand-inducible nuclear transcription factor.^[4] As a prodrug, **oxabolone**

cipionate is first hydrolyzed in the body to release the active compound, **oxabolone**.^[4] **Oxabolone** then binds to the AR located in the cytoplasm of target cells, such as skeletal muscle and bone cells.^[4] This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, ultimately leading to the anabolic effects of the steroid, including increased protein synthesis and muscle hypertrophy.^[4]

[Click to download full resolution via product page](#)

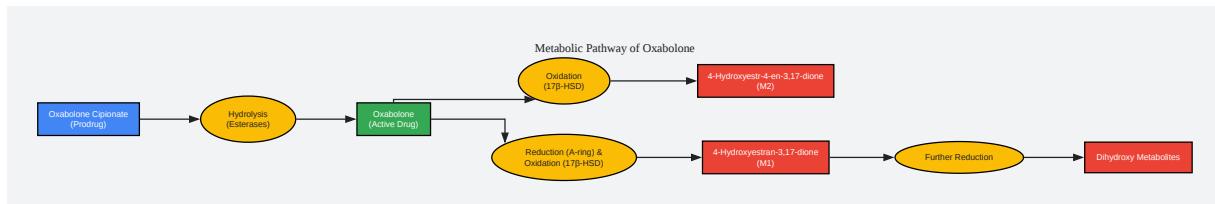
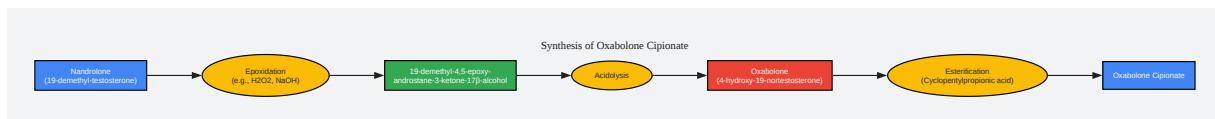
Androgen Receptor Signaling Pathway

Anabolic and Androgenic Activity

The primary goal in the development of synthetic AAS like **oxabolone** is to maximize anabolic activity while minimizing androgenic effects. The anabolic-to-androgenic ratio is a key parameter used to characterize these compounds. While the specific preclinical studies are not readily available, the anabolic/androgenic ratio for **oxabolone** cipionate has been reported.

Parameter	Value
Anabolic/Androgenic Ratio	50-90 / 20-60

Note: This ratio is relative to a reference steroid, typically testosterone or methyltestosterone.



Experimental Protocols

Chemical Synthesis of Oxabolone Cipionate

The synthesis of **oxabolone** cipionate typically starts from the precursor nandrolone (19-demethyl-testosterone).[4] The process involves two main steps: epoxidation followed by acidolysis and esterification.

Step 1: Epoxidation of Nandrolone Nandrolone is treated with an oxidizing agent, such as hydrogen peroxide in an alkaline solution, to form the 19-demethyl-4,5-epoxy-androstane-3-ketone-17 β -alcohol intermediate.[4]

Step 2: Acidolysis and Esterification The epoxide intermediate is then subjected to acidolysis to introduce the 4-hydroxy group.[4] This is followed by esterification at the 17 β -hydroxyl group with cyclopentylpropionic acid or its reactive equivalent to yield **oxabolone** cipionate.[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Assay Validation for Oxandrolone in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxabolone cipionate - Wikipedia [en.wikipedia.org]

- 3. Oxabolone - Wikipedia [en.wikipedia.org]
- 4. Oxabolone Cipionate | Anabolic Steroid for Research [benchchem.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Oxabolone Cipionate | C26H38O4 | CID 68952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Oxabolone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1261904#discovery-and-history-of-oxabolone\]](https://www.benchchem.com/product/b1261904#discovery-and-history-of-oxabolone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com